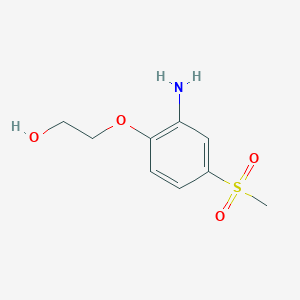

2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol

Descripción general

Descripción

“2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol” is a chemical compound with the CAS Number: 1153121-95-9 . It has a molecular weight of 231.27 and its IUPAC name is 2-[2-amino-4-(methylsulfonyl)phenoxy]ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO4S/c1-15(12,13)7-2-3-9(8(10)6-7)14-5-4-11/h2-3,6,11H,4-5,10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the search results .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Methanesulfonic acid, a related compound to "2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol," has been highlighted for its role in catalyzing the synthesis of 2-substituted benzoxazoles, showcasing the compound's utility in facilitating one-pot synthesis reactions with excellent yields across a variety of substrates (Kumar, Rudrawar, & Chakraborti, 2008). This finding underscores the potential for methanesulfonic acid derivatives, including "this compound," to serve as effective catalysts in organic synthesis.

Fluorescence and Photophysical Properties

Research into the photophysical properties of fluorescent compounds derived from methanesulfonamide demonstrates the utility of such compounds, including potentially "this compound," in applications requiring excited state intramolecular proton transfer fluorescence. These compounds have been identified as promising for use as wavelength shifters in scintillating mediums for detecting ionizing radiation (Kauffman & Bajwa, 1993).

Oxidation Reactions

Studies on the selective oxidation of methane and ethane to alcohols highlight the role of sulfonic acid derivatives in facilitating electron-transfer steps in protic media (Sen et al., 1994). This research could point towards applications of "this compound" in similar oxidation processes, given its structural resemblance to methanesulfonic acid.

Regioselective Reactions

The efficacy of methanesulfonate esters, related to the compound of interest, in regioselective N-mesylation and in facilitating selective reactions underlines the potential of such compounds in organic synthesis, offering a pathway to selectively target amino groups (Kim, Sung, Choi, & Kim, 1999).

Microbial Metabolism

Research into microbial metabolism of methanesulfonic acid, a compound closely related to "this compound," has revealed its role as a key intermediate in the biogeochemical cycling of sulfur. This research suggests potential environmental and microbial applications, exploring how such compounds can serve as carbon and energy substrates (Kelly & Murrell, 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-(2-amino-4-methylsulfonylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-15(12,13)7-2-3-9(8(10)6-7)14-5-4-11/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSYHJBNBYWGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

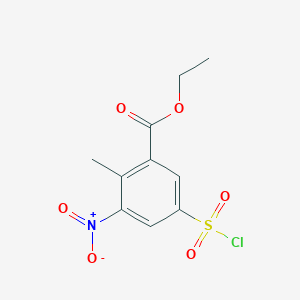

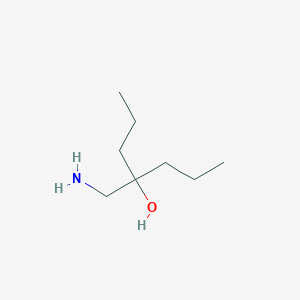

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

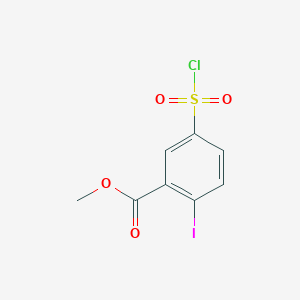

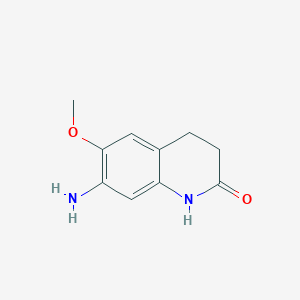

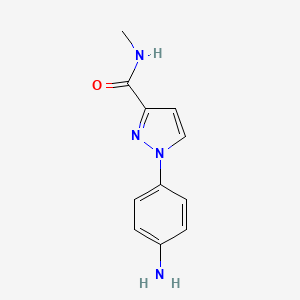

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)

![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)

![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)

amine](/img/structure/B1517929.png)

![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)